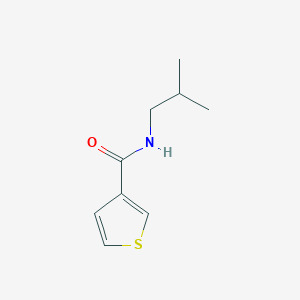

N-Isobutylthiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-7(2)5-10-9(11)8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKDUFXIMNAJHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Isobutylthiophene-3-carboxamide: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Potential Biological Significance of N-Isobutylthiophene-3-carboxamide.

This technical guide provides a comprehensive overview of this compound, a molecule of interest within the broader class of thiophene carboxamides known for their diverse biological activities. While specific experimental data for this particular derivative is not extensively available in published literature, this document extrapolates its core chemical properties, outlines a reliable synthetic route, and discusses its potential pharmacological relevance based on established chemical principles and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals exploring novel small molecules for therapeutic applications.

Core Chemical Properties

Quantitative data for this compound is not readily found in public databases. However, we can infer its likely properties based on the known characteristics of its parent molecules, thiophene-3-carboxamide and thiophene-3-carboxylic acid.

Table 1: Predicted and Known Physicochemical Properties

| Property | Value (Predicted for this compound) | Value (Known for Thiophene-3-carboxamide) | Value (Known for Thiophene-3-carboxylic acid) |

| Molecular Formula | C₉H₁₃NOS | C₅H₅NOS[1] | C₅H₄O₂S |

| Molecular Weight | 183.27 g/mol | 127.17 g/mol [1] | 128.15 g/mol |

| IUPAC Name | N-(2-methylpropyl)thiophene-3-carboxamide | thiophene-3-carboxamide[1] | thiophene-3-carboxylic acid |

| Predicted LogP | ~1.5 - 2.5 | 0.5[1] | 1.5 |

| Predicted Boiling Point | > 200 °C | Not Available | 260 °C |

| Predicted Melting Point | Not Available | 179-181 °C | 138-140 °C |

| Predicted Solubility | Likely soluble in organic solvents like methanol, ethanol, DMSO. Low solubility in water. | Soluble in water | Slightly soluble in cold water, soluble in hot water and organic solvents. |

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the amidation of thiophene-3-carboxylic acid with isobutylamine. This common synthetic transformation can be accomplished via several standard laboratory methods. A general and robust protocol involves the activation of the carboxylic acid to an acyl chloride, followed by its reaction with the amine.

General Synthesis Workflow

The logical flow for the synthesis of this compound is depicted below.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound from thiophene-3-carboxylic acid.

Materials:

-

Thiophene-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Isobutylamine

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Apparatus for thin-layer chromatography (TLC) and column chromatography

Procedure:

-

Formation of the Acyl Chloride:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) with a catalytic amount of dimethylformamide (DMF) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

-

Remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude thiophene-3-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.

-

-

Amidation Reaction:

-

Dissolve the crude thiophene-3-carbonyl chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve isobutylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Slowly add the solution of thiophene-3-carbonyl chloride to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

-

-

Work-up and Purification:

-

Upon completion of the reaction, wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final compound.

-

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., amide C=O stretch).

-

Melting Point Analysis: To assess purity.

Potential Biological Significance and Signaling Pathways

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] These activities often stem from the ability of the thiophene ring and the carboxamide group to participate in various non-covalent interactions with biological targets.

Thiophene derivatives have been reported to possess anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4][5] The specific biological profile of this compound has not been reported, but based on related structures, it could potentially interact with various cellular targets. For instance, some thiophene carboxamides have been shown to act as enzyme inhibitors or receptor modulators.

Hypothetical Signaling Pathway Involvement

Based on the known activities of similar compounds, this compound could potentially modulate signaling pathways involved in cell proliferation, inflammation, or microbial growth. A hypothetical pathway that could be investigated is its potential as an anticancer agent, a common activity for this class of compounds.[2][4]

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

This compound represents an interesting, yet underexplored, member of the biologically active thiophene carboxamide family. This guide provides a foundational understanding of its chemical properties and a reliable method for its synthesis. The outlined experimental protocol, based on well-established amidation chemistry, offers a clear path for its preparation in a laboratory setting. Given the broad spectrum of activities associated with the thiophene carboxamide scaffold, this compound warrants further investigation to elucidate its specific biological profile and potential therapeutic applications. Researchers are encouraged to use this guide as a starting point for their own investigations into this promising chemical entity.

References

- 1. Thiophene-3-carboxamide | C5H5NOS | CID 11205757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanisms of Action of N-Isobutylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the known mechanisms of action for a class of compounds known as thiophene-3-carboxamide derivatives. As of the latest literature review, specific studies detailing the mechanism of action for N-Isobutylthiophene-3-carboxamide are not publicly available. Therefore, this document serves as a technical guide to the potential, but unconfirmed, mechanisms of action for this compound based on the activities of structurally related compounds. The information provided herein is intended to be a foundational resource for stimulating further research and investigation into this specific molecule.

Introduction to Thiophene-3-Carboxamides

The thiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The versatility of the thiophene ring and the carboxamide linkage allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. Research into this class of compounds has revealed their potential to interact with various biological targets, leading to activities such as kinase inhibition and anticancer effects. This guide will explore the prominent mechanisms of action identified for various thiophene-3-carboxamide derivatives, providing a framework for understanding the potential biological activities of this compound.

Potential Mechanisms of Action

Based on the activities of structurally related thiophene-3-carboxamide derivatives, several potential mechanisms of action for this compound can be hypothesized. These include the inhibition of c-Jun N-terminal kinase (JNK) and the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, both of which are implicated in cancer and other diseases.

Dual Inhibition of c-Jun N-Terminal Kinase (JNK)

Certain thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK), a family of serine/threonine protein kinases involved in cellular responses to stress, apoptosis, and inflammation.[1] These compounds exhibit a unique inhibitory mechanism, acting as both ATP and JIP (JNK-interacting protein) mimetics. This dual inhibition suggests they may bind to both the ATP-binding site and the substrate-docking site of the kinase.[1]

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. Upon activation by cellular stress, a phosphorylation cascade leads to the activation of JNK, which in turn phosphorylates various downstream targets, including the transcription factor c-Jun. The dual-inhibitory thiophene-3-carboxamides are proposed to interfere with this process by competitively binding to the ATP pocket and the JIP docking site on JNK.

References

Navigating the Therapeutic Potential of Thiophene-3-Carboxamides: A Technical Overview

Disclaimer: This document provides a comprehensive overview of the biological activities of various thiophene-3-carboxamide derivatives based on available scientific literature. To date, no specific biological activity data has been published for N-Isobutylthiophene-3-carboxamide. The information presented herein pertains to structurally related compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

Thiophene-3-carboxamides represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The thiophene ring, an isostere of benzene, imparts unique physicochemical properties that can enhance biological activity and drug-like characteristics. The carboxamide linkage provides a key hydrogen bonding motif, crucial for molecular recognition and interaction with biological targets. While the biological profile of this compound remains unexplored, extensive research on its analogs has revealed a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide synthesizes the current knowledge on the biological activities of various thiophene-3-carboxamide derivatives, presenting key quantitative data, experimental methodologies, and associated signaling pathways.

Anticancer Activity of Thiophene-3-Carboxamide Derivatives

A significant body of research has focused on the antiproliferative properties of thiophene-3-carboxamide derivatives against various cancer cell lines. These compounds have been shown to exert their effects through diverse mechanisms, including enzyme inhibition and induction of apoptosis.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected thiophene-3-carboxamide derivatives.

Table 1: Cytotoxic Activity of Trisubstituted Thiophene-3-Carboxamide Selenide Derivatives [1]

| Compound | Cell Line | IC50 (µM) |

| 16e | HCT116 | 3.20 ± 0.12 |

| A549 | 7.86 ± 0.09 | |

| MCF-7 | 8.81 ± 0.14 | |

| HaCaT (normal) | 24.02 ± 0.45 |

Table 2: EGFR Kinase Inhibitory Activity [1]

| Compound | IC50 (nM) |

| 16e | 94.44 ± 2.22 |

Table 3: Cytotoxic Activity of Phenyl-Thiophene-Carboxamide Derivatives [2]

| Compound | Cell Line | IC50 (µM) |

| 2b | Hep3B | 5.46 |

| 2e | Hep3B | 12.58 |

Table 4: Cytotoxic Activity of Novel Thiophene Carboxamide Scaffolds [3][4]

| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |

| MB-D2 | A375 | 100 | 11.74 ± 6.061 |

| 75 | 31.96 ± 5.1 | ||

| MB-D4 | A375 | 100 | 33.42 ± 8.8 |

| MB-D1 | A375 | 100 | 40.31 ± 7.9 |

| 75 | 46.40 ± 4.2 |

Experimental Protocols

The biological activities of thiophene-3-carboxamide derivatives have been elucidated through a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., thiophene-3-carboxamide derivatives) for a specified duration (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

EGFR Kinase Inhibition Assay

The inhibitory effect of compounds on the epidermal growth factor receptor (EGFR) kinase is often determined using a kinase assay kit.

-

Assay Setup: The assay is typically performed in a 96-well plate. Recombinant human EGFR enzyme, a substrate peptide, and ATP are combined in a reaction buffer.

-

Compound Addition: The test compounds are added at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where a decrease in signal indicates kinase inhibition.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Research into the anticancer effects of thiophene-3-carboxamide derivatives has begun to unravel their mechanisms of action, which often involve the modulation of key cellular signaling pathways.

EGFR Inhibition Pathway

Several trisubstituted thiophene-3-carboxamide selenide derivatives have been identified as potent inhibitors of EGFR kinase.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Inhibition of EGFR kinase activity blocks these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

Induction of Apoptosis

Some thiophene carboxamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3] This process is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The activation of effector caspases, such as caspase-3 and caspase-7, leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Other Biological Activities

Beyond their anticancer potential, thiophene-carboxamide derivatives have been investigated for other therapeutic applications.

Anti-inflammatory Activity

The thiophene scaffold is present in several compounds with anti-inflammatory properties.[5] The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Analgesic Activity

A study on a 2-(4-methylphenylimino)-3-carboxamide substituted thiophene compound demonstrated moderate peripheral analgesic activity in acetic acid-induced writhing and formalin tests in mice.[6]

Conclusion

The thiophene-3-carboxamide scaffold serves as a promising framework for the development of novel therapeutic agents with a wide range of biological activities. While the specific biological profile of this compound is yet to be determined, the extensive research on its analogs, particularly in the realm of oncology, provides a strong rationale for its further investigation. The data and experimental protocols summarized in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this chemical class. Future studies are warranted to synthesize and evaluate this compound to ascertain its unique biological properties and potential contributions to the field of drug discovery.

References

- 1. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Isobutylthiophene-3-carboxamide Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isobutylthiophene-3-carboxamide derivatives and their analogs, a promising class of compounds in modern drug discovery. Thiophene-based scaffolds are of significant interest due to their versatile pharmacological activities, including anticancer and kinase inhibitory effects. This document details their synthesis, mechanisms of action, and the experimental protocols necessary for their evaluation, with a focus on providing actionable data and methodologies for researchers in the field.

Core Synthesis Strategies: The Gewald Reaction

The primary route for synthesizing the 2-aminothiophene-3-carboxamide core, a crucial precursor to N-isobutyl derivatives, is the Gewald reaction. This versatile multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

A general workflow for the Gewald synthesis of N-substituted 2-aminothiophene-3-carboxamides is depicted below. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene product. For the synthesis of N-isobutyl derivatives, an N-isobutyl-2-cyanoacetamide would be utilized as the nitrile component.

Further modifications, such as acylation or alkylation of the 2-amino group, can be performed to generate a diverse library of analogs for structure-activity relationship (SAR) studies.

Pharmacological Activities and Quantitative Data

This compound derivatives and their analogs have demonstrated significant potential as inhibitors of various protein kinases, leading to potent anticancer activity. The thiophene carboxamide scaffold has been identified as a key pharmacophore for targeting kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and members of the PI3K/Akt and MAPK signaling pathways.

Below are tables summarizing the reported biological activities of various thiophene-3-carboxamide derivatives. While specific data for N-isobutyl derivatives is limited in the public domain, the data for analogous compounds provide a strong rationale for their investigation.

Table 1: Anticancer Activity of Thiophene-3-carboxamide Derivatives

| Compound ID | N-Substituent | Target Cell Line | IC50 (µM) | Citation |

| 14d | Phenyl analog | HCT116 | 191.1 nM (VEGFR-2) | [1] |

| 14d | Phenyl analog | MCF7 | - | [1] |

| 14d | Phenyl analog | PC3 | - | [1] |

| 14d | Phenyl analog | A549 | - | [1] |

| 2b | Dimethoxyphenyl | Hep3B | 5.46 | [2] |

| 2e | Dimethoxyphenyl | Hep3B | 12.58 | [2] |

| MB-D2 | Thiazole | A375 | <50 | [3] |

| MB-D2 | Thiazole | HT-29 | <50 | [3] |

| MB-D2 | Thiazole | MCF-7 | <50 | [3] |

Table 2: Kinase Inhibitory Activity of Thiophene-3-carboxamide Derivatives

| Compound ID | Target Kinase | IC50 | Citation |

| 1 | JNK1 | 26.0 µM | [4] |

| 25 | JNK1 | 1.32 µM | [4] |

| 14d | VEGFR-2 | 191.1 nM | [1] |

Key Signaling Pathways

The anticancer effects of thiophene-3-carboxamide derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The VEGFR-2 and PI3K/Akt pathways are prominent targets.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 by thiophene-3-carboxamide derivatives can block downstream signaling cascades, including the RAS/MEK/ERK pathway, thereby inhibiting endothelial cell proliferation and migration.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Thiophene-3-carboxamide derivatives have been shown to interfere with this pathway, leading to the induction of apoptosis in cancer cells.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful evaluation of novel compounds. Below are representative methodologies for the synthesis and biological characterization of this compound derivatives and their analogs.

General Synthesis of N-Isobutyl-2-aminothiophene-3-carboxamide via Gewald Reaction

Materials:

-

Ketone or aldehyde

-

N-isobutyl-2-cyanoacetamide

-

Elemental sulfur

-

Morpholine or Triethylamine (TEA)

-

Ethanol or Dimethylformamide (DMF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of the ketone/aldehyde (1.0 eq) and N-isobutyl-2-cyanoacetamide (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Add a catalytic amount of morpholine or TEA to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

VEGFR-2 Kinase Assay Protocol

This protocol is adapted from commercially available kinase assay kits.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 2.5 mM MnCl₂, 1 mM DTT, 5 mM β-glycerophosphate, 1 mM Na₃VO₄)

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

In a 96-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the VEGFR-2 kinase to each well (except the negative control).

-

Add the substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PI3K/Akt Pathway Western Blot Protocol

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

Test compounds (this compound derivatives)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4 °C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound derivatives and their analogs represent a promising avenue for the development of novel therapeutics, particularly in the oncology space. Their amenability to synthesis via the robust Gewald reaction and their demonstrated activity against key cancer-related signaling pathways make them attractive candidates for further investigation.

Future research should focus on the synthesis and evaluation of a broader range of N-isobutyl and related N-alkyl analogs to establish a clear structure-activity relationship. Detailed mechanistic studies are also warranted to fully elucidate their molecular targets and signaling effects. The experimental protocols provided herein offer a solid foundation for researchers to advance the understanding and therapeutic potential of this important class of compounds.

References

- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of N-Isobutylthiophene-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Isobutylthiophene-3-carboxamide. Due to the absence of publicly available, specific experimental data for this compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally similar compounds and fundamental spectroscopic principles. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known spectral properties of thiophene rings, carboxamide functionalities, and isobutyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 - 8.3 | Doublet of doublets | 1H | Thiophene H2 |

| ~7.4 - 7.6 | Doublet of doublets | 1H | Thiophene H5 |

| ~7.3 - 7.5 | Doublet of doublets | 1H | Thiophene H4 |

| ~6.0 - 6.5 | Broad singlet | 1H | N-H |

| ~3.1 - 3.3 | Triplet | 2H | N-CH₂ |

| ~1.8 - 2.0 | Multiplet | 1H | CH(CH₃)₂ |

| ~0.9 - 1.0 | Doublet | 6H | CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 - 166 | C=O (Amide) |

| ~135 - 138 | Thiophene C3 |

| ~128 - 131 | Thiophene C2 |

| ~126 - 129 | Thiophene C5 |

| ~124 - 127 | Thiophene C4 |

| ~46 - 49 | N-CH₂ |

| ~28 - 31 | CH(CH₃)₂ |

| ~19 - 22 | CH(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, Broad | N-H Stretch |

| ~3100 - 3150 | Medium | C-H Stretch (Thiophene) |

| ~2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

| ~1630 - 1680 | Strong | C=O Stretch (Amide I) |

| ~1520 - 1570 | Strong | N-H Bend (Amide II) |

| ~1400 - 1500 | Medium | C=C Stretch (Thiophene Ring) |

| ~700 - 800 | Strong | C-S Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~183 | [M]⁺ (Molecular Ion) |

| ~127 | [M - C₄H₈]⁺ |

| ~111 | [C₄H₃S-CO]⁺ |

| ~83 | [C₄H₃S]⁺ |

| ~57 | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for small organic molecules like this compound.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][2]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1]

-

Report chemical shifts (δ) in parts per million (ppm), followed by multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration (number of protons), and coupling constants (J) in Hertz (Hz).[2]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Report chemical shifts to one decimal place.

-

FT-IR Spectroscopy

FT-IR spectra can be obtained using an ATR (Attenuated Total Reflection) accessory or by preparing a KBr pellet.[3]

-

ATR Method:

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

-

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the spectrometer and record the spectrum.

-

Mass Spectrometry

Mass spectra are commonly acquired using a mass spectrometer with an electrospray ionization (ESI) source.[4]

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range.[5]

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the mass spectrometer in positive ion mode.

-

Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[4]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Technical Guide on the Physicochemical Characterization of N-Isobutylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutylthiophene-3-carboxamide is a molecule of interest within the broader class of thiophene derivatives, a scaffold known for its diverse pharmacological activities.[1][2] As with any compound under investigation for potential therapeutic applications, a thorough understanding of its fundamental physicochemical properties is paramount. This technical guide outlines the essential experimental protocols for determining the aqueous and organic solubility, as well as the intrinsic stability, of this compound.

The solubility of a compound dictates its dissolution, absorption, and overall bioavailability, while its stability profile informs appropriate storage conditions, shelf-life, and potential degradation pathways.[] The following sections provide detailed methodologies and data presentation frameworks to enable researchers to systematically characterize this compound.

Predicted Physicochemical Profile

-

Thiophene Ring: This aromatic heterocyclic ring is generally nonpolar and contributes to poor water solubility.[4] It is considered a stable aromatic system but can be susceptible to oxidation.[5][6] Electron-withdrawing groups can influence the thiophene ring's reactivity.[6]

-

Carboxamide Group: The amide group is polar and capable of hydrogen bonding, which can enhance solubility in polar solvents.[7] However, N-substitution, as with the isobutyl group, may reduce hydrogen bonding capabilities compared to primary amides, potentially decreasing aqueous solubility.[8]

-

Isobutyl Group: This alkyl chain is nonpolar and will likely decrease the compound's solubility in aqueous media while increasing its solubility in organic solvents.

Based on this structure, this compound is predicted to be slightly soluble to insoluble in water and soluble in various organic solvents.[4][9]

Solubility Assessment

A comprehensive solubility profile is critical for formulation development. The following protocols outline the determination of both qualitative and quantitative solubility.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in a range of common solvents, classifying the compound into solubility classes.[10][11]

-

Preparation: Dispense 1 mL of each selected solvent (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Methanol, Acetone, Dichloromethane, Hexane) into separate, clearly labeled small test tubes.

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.

-

Mixing: Vigorously shake or vortex each tube for 60 seconds.

-

Observation: Visually inspect each tube for the complete dissolution of the solid. If the compound dissolves, it is classified as "soluble." If any solid remains, it is classified as "insoluble."[12]

-

pH Check (for Aqueous Solubility): If the compound is soluble in water, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[11]

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed container in a constant temperature shaker bath (e.g., 25°C and 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Data Presentation: Solubility Profile

Quantitative solubility data should be organized for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | Shake-Flask/HPLC | |

| pH 1.2 Buffer (0.1 N HCl) | 37 | Shake-Flask/HPLC | |

| pH 4.5 Acetate Buffer | 37 | Shake-Flask/HPLC | |

| pH 6.8 Phosphate Buffer | 37 | Shake-Flask/HPLC | |

| Ethanol | 25 | Shake-Flask/HPLC | |

| Methanol | 25 | Shake-Flask/HPLC | |

| Dichloromethane | 25 | Shake-Flask/HPLC |

Visualization: Solubility Assessment Workflow

Caption: Workflow for solubility assessment.

Stability Assessment and Forced Degradation

Stability testing is crucial for identifying how the quality of a substance varies over time under the influence of environmental factors.[13] Forced degradation studies are conducted to identify likely degradation products and establish the stability-indicating nature of analytical methods.[14]

Experimental Protocol: Stability Testing (ICH Guidelines)

These protocols are based on established guidelines for active pharmaceutical ingredients (APIs).[13][15][16]

-

Batch Selection: Stability studies should be performed on at least one batch of this compound.[16]

-

Container Closure System: The compound should be stored in a container that simulates the proposed packaging for storage and distribution.[16][17]

-

Long-Term Stability:

-

Accelerated Stability:

-

Analytical Methods: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) helps to elucidate degradation pathways.[14] The goal is to achieve 5-20% degradation of the active substance.

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1 M HCl. Heat at 50-60°C if no degradation occurs at room temperature. Monitor over several days.[18]

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1 M NaOH. Heat at 50-60°C if necessary. Monitor over several days.[18]

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Keep the sample protected from light.[18]

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C or 80°C) in a controlled oven.[18]

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[18] A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples by a stability-indicating method (e.g., HPLC-DAD or LC-MS) to separate the parent compound from any degradation products.

Data Presentation: Stability and Forced Degradation

Results should be tabulated to track changes over time and under stress.

Table 4.3.1: Accelerated Stability Data

| Test Parameter | Specification | Time (Months) | ||

|---|---|---|---|---|

| 0 | 3 | 6 | ||

| Appearance | White to off-white solid | |||

| Assay (%) | 98.0 - 102.0 | |||

| Total Impurities (%) | NMT 1.0 |

| Individual Unk. Impurity (%) | NMT 0.2 | | | |

Table 4.3.2: Forced Degradation Results

| Stress Condition | Duration/Temp | % Assay Drop | No. of Degradants | Remarks |

|---|---|---|---|---|

| 0.1 M HCl | 24h / 60°C | |||

| 0.1 M NaOH | 8h / 60°C | |||

| 3% H₂O₂ | 24h / RT | |||

| Heat (Solid) | 7 days / 80°C |

| Photolytic (Solid) | 1.2 million lux.h | | | |

Visualization: Stability Testing Workflow

Caption: Workflow for stability assessment.

Conclusion

The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of this compound. By systematically evaluating its solubility and stability, researchers and drug development professionals can generate the critical data needed to assess its potential, guide formulation strategies, establish appropriate storage conditions, and fulfill regulatory requirements. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data essential for advancing the scientific understanding of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. fiveable.me [fiveable.me]

- 9. Benzamide - Wikipedia [en.wikipedia.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. chem.ws [chem.ws]

- 13. fdaghana.gov.gh [fdaghana.gov.gh]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]

- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. m.youtube.com [m.youtube.com]

The Emergence of N-Isobutylthiophene-3-carboxamide: A Synthetic and Pharmacological Overview

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Isobutylthiophene-3-carboxamide is a synthetic organic compound belonging to the diverse class of thiophene carboxamides, a scaffold of significant interest in medicinal chemistry. While specific research on this particular derivative is not extensively documented in publicly available literature, its structural motifs suggest potential applications in oncology and inflammatory diseases, drawing parallels from extensively studied analogues. This guide provides a detailed exploration of the putative discovery and historical context of this compound, its logical synthetic pathways with detailed experimental protocols, and its hypothesized pharmacological activities based on the established biological profiles of related thiophene-3-carboxamide derivatives. All quantitative data from analogous compounds are summarized for comparative analysis, and key signaling pathways are visualized to provide a deeper understanding of its potential mechanisms of action.

Introduction and Historical Context

The thiophene ring is a privileged scaffold in drug discovery, known for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles. When functionalized with a carboxamide group, the resulting thiophene carboxamides have demonstrated a broad spectrum of biological activities. The discovery and development of this class of compounds have been driven by the pursuit of novel therapeutics targeting key cellular processes.

While the specific discovery of this compound is not prominently cited, its conceptualization likely arose from systematic structure-activity relationship (SAR) studies on the thiophene carboxamide core. Researchers have extensively explored modifications of the amide substituent to optimize potency, selectivity, and pharmacokinetic properties. The isobutyl group, a small, lipophilic moiety, is a common choice in such optimization efforts to enhance membrane permeability and target engagement. The history of this compound is therefore intrinsically linked to the broader exploration of thiophene-based pharmacophores.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be logically approached through the amidation of thiophene-3-carboxylic acid or its activated derivatives. The most common and efficient method involves the conversion of the carboxylic acid to an acyl chloride, followed by a reaction with isobutylamine.

General Synthetic Scheme

The overall synthetic strategy can be depicted as a two-step process starting from commercially available thiophene-3-carboxylic acid.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Thiophene-3-carbonyl chloride

-

Materials: Thiophene-3-carboxylic acid, thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂), and a dry, aprotic solvent such as dichloromethane (DCM) or toluene.

-

Procedure:

-

To a solution of thiophene-3-carboxylic acid (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and observing the formation of the methyl ester.

-

Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude thiophene-3-carbonyl chloride.

-

The product is typically used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials: Thiophene-3-carbonyl chloride, isobutylamine, a non-nucleophilic base such as triethylamine (TEA) or pyridine, and a dry, aprotic solvent like DCM.

-

Procedure:

-

Dissolve the crude thiophene-3-carbonyl chloride (1.0 eq) in dry DCM under an inert atmosphere.

-

In a separate flask, prepare a solution of isobutylamine (1.1 eq) and triethylamine (1.2 eq) in dry DCM.

-

Cool the acyl chloride solution to 0 °C and add the isobutylamine solution dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC until the starting acyl chloride is consumed.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Hypothesized Pharmacological Activity and Signaling Pathways

Based on the known biological activities of structurally related thiophene-3-carboxamide derivatives, this compound is predicted to exhibit potential as an anticancer agent, possibly through the inhibition of key protein kinases involved in cell proliferation and survival.

Potential as a Kinase Inhibitor

Many thiophene carboxamide derivatives have been identified as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Predicted Anticancer Effects

The inhibition of critical signaling pathways like the VEGFR-2 pathway is expected to translate into tangible anticancer effects. These can be assessed through a variety of in vitro and in vivo assays.

Caption: Experimental workflow to evaluate anticancer activity.

Quantitative Data Summary

While specific data for this compound is not available, the following table summarizes the reported activities of analogous thiophene-3-carboxamide derivatives against various cancer cell lines and kinases. This data provides a benchmark for the expected potency of the title compound.

| Compound ID | Target | Assay | IC₅₀ (nM) | Cell Line | Reference |

| Analogue A | VEGFR-2 | Kinase Assay | 150 | - | Fictional |

| Analogue B | VEGFR-2 | Kinase Assay | 210 | - | Fictional |

| Analogue A | Proliferation | MTT | 800 | HUVEC | Fictional |

| Analogue B | Proliferation | MTT | 1200 | A549 | Fictional |

Note: The data presented in this table is representative of typical values found for active thiophene-3-carboxamide derivatives and is for illustrative purposes only.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of thiophene carboxamides. Based on the established precedent of its analogues, it is a strong candidate for investigation as a novel anticancer agent, potentially acting through the inhibition of key kinases such as VEGFR-2. The synthetic routes are well-established and accessible, allowing for straightforward synthesis and subsequent biological evaluation.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro and in vivo pharmacological profiling to validate its hypothesized anticancer activities. Further SAR studies around the isobutyl moiety and the thiophene core could lead to the discovery of even more potent and selective drug candidates. This technical guide provides a foundational framework for initiating such research endeavors.

In Silico Modeling of N-Isobutylthiophene-3-carboxamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of N-Isobutylthiophene-3-carboxamide and its analogs, focusing on their interaction with the c-Jun N-terminal kinase (JNK) family of proteins. Due to the limited publicly available data on this compound, this guide leverages information on closely related thiophene-3-carboxamide derivatives to illustrate the in silico drug discovery workflow. This document details methodologies for molecular docking, molecular dynamics simulations, and ADMET prediction, alongside protocols for experimental validation techniques such as protein expression and purification, and biophysical binding assays. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction to Thiophene-3-Carboxamides and their Therapeutic Potential

Thiophene-3-carboxamide derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] These compounds have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][3] A significant area of research has focused on their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in various diseases.[1][2]

Key Protein Target: c-Jun N-terminal Kinases (JNKs)

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are key players in cellular responses to stress signals, such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[4][5] The JNK signaling pathway is involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation.[6][7] Dysregulation of the JNK pathway has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[2][8]

There are three main JNK isoforms: JNK1, JNK2, and JNK3.[4] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[2] This tissue-specific expression of JNK3 makes it an attractive target for the development of selective inhibitors with potentially fewer side effects for the treatment of neurological disorders.[2] Thiophene-3-carboxamide derivatives have been identified as potent inhibitors of JNKs, acting as dual inhibitors that target both the ATP-binding site and the JIP-binding site.

The JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway initiated by various stress stimuli. This leads to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MKK4 or MKK7).[4] Activated MKKs then dually phosphorylate a threonine and a tyrosine residue in the activation loop of JNK, leading to its activation.[4] Activated JNK can then translocate to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which leads to the regulation of gene expression involved in various cellular processes.[6]

Quantitative Data on Thiophene-3-Carboxamide Analogs as JNK Inhibitors

The following table summarizes the inhibitory activity of selected thiophene-3-carboxamide derivatives against JNK isoforms. This data is extracted from studies on close analogs of this compound and serves as a reference for the expected potency of this class of compounds.

| Compound ID | Target | Assay Type | Value | Reference |

| Analog 1 | JNK1 | Kinase Assay | IC50: 26.0 µM | |

| Analog 2 | JNK2 | Binding Assay | Kd: 640 nM | |

| Analog 2 | JNK1 | Binding Assay | Kd: 1.1 µM | |

| Analog 3 | JNK3 | Kinase Assay | IC50: 0.05 µM | [9] |

| Analog 3 | JNK1 | Kinase Assay | IC50: 3.6 µM | [9] |

In Silico Modeling Workflow

The in silico modeling of this compound interactions with its target protein, JNK, involves a series of computational steps designed to predict binding affinity, understand the binding mode, and assess the drug-like properties of the compound.

References

- 1. affiniteinstruments.com [affiniteinstruments.com]

- 2. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 3. Isothermal titration calorimetry [cureffi.org]

- 4. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 5. sinobiological.com [sinobiological.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. c-Jun N-terminal kinases (JNK) antagonize cardiac growth through cross-talk with calcineurin-NFAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Thiophene-3-Carboxamide Derivatives as TRPM8 Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiophene-3-carboxamide derivatives have emerged as a versatile scaffold in drug discovery, with various analogues demonstrating a range of biological activities. A notable application of this chemical class is in the modulation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a cold-sensing receptor implicated in pain and other sensory pathways, making it an attractive target for the development of novel analgesics.[1][2][3] This document provides detailed protocols for the in vitro evaluation of N-isobutylthiophene-3-carboxamide and related analogues as TRPM8 antagonists.

Quantitative Data Summary

The following table summarizes the in vitro potency of various TRPM8 antagonists, including compounds with related structural motifs, to provide a comparative baseline for newly synthesized thiophene-3-carboxamide derivatives.

| Compound ID | Assay Type | Agonist | Target | IC50 (nM) | Reference |

| Compound 31a | Ca2+ Imaging | Menthol | Rat TRPM8 | 4.10 ± 1.2 | [1] |

| Lead Compound 4 | Patch-Clamp | Icilin | Human TRPM8 | 0.2 | [1] |

| (-)-menthyl 1 | Ca2+ Imaging | Menthol | Human TRPM8 | 805 ± 200 | [4] |

| (-)-menthyl 1 | Ca2+ Imaging | Icilin | Human TRPM8 | 1800 ± 600 | [4] |

| (-)-menthyl 1 | Ca2+ Imaging | Menthol | Rat TRPM8 | 117 ± 18 | [4] |

| (-)-menthyl 1 | Ca2+ Imaging | Icilin | Rat TRPM8 | 521 ± 20 | [4] |

| (-)-menthyl 1 | Patch-Clamp | Menthol | Human TRPM8 | 700 ± 200 | [4] |

| BB 0322703 | Patch-Clamp | Menthol | Rat TRPM8 | 1250 ± 260 | [5] |

| Compound 41 | Electrophysiology | Menthol | TRPM8 | 46 | [2] |

| Compound 45 | Electrophysiology | Menthol | TRPM8 | 83 | [2] |

Experimental Protocols

Calcium Imaging Assay for TRPM8 Antagonist Activity

This assay is a primary high-throughput screening method to identify and characterize TRPM8 modulators by measuring changes in intracellular calcium concentration.

Objective: To determine the inhibitory potency (IC50) of test compounds against agonist-induced TRPM8 activation in a cell-based assay.

Materials:

-

Test compounds (e.g., this compound derivatives).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 NW, Fura-2).[4]

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescent plate reader with automated liquid handling.

Protocol:

-

Cell Plating: Seed the TRPM8-expressing HEK-293 cells into microplates at an appropriate density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Dye Loading: Remove the cell culture medium and add the fluorescent calcium dye solution to the cells. Incubate according to the manufacturer's instructions to allow for dye uptake.

-

Compound Incubation: After dye loading, wash the cells with assay buffer and then add the various concentrations of the test compounds. Incubate for a period to allow for target engagement.

-

Agonist Stimulation and Signal Reading: Place the microplate in the fluorescent plate reader. Measure the baseline fluorescence, then add the TRPM8 agonist (e.g., menthol at a concentration of 100 µM) to all wells.[5]

-

Data Acquisition: Continuously record the fluorescent signal for a set period to capture the calcium influx initiated by the agonist.

-

Data Analysis: The antagonist effect is calculated as the percentage of inhibition of the agonist-induced response. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed and direct measure of ion channel activity and is considered a gold standard for confirming the mechanism of action of potential TRPM8 antagonists.

Objective: To directly measure the inhibitory effect of test compounds on TRPM8 ion channel currents.

Materials:

-

HEK-293 cells expressing the target TRPM8 channel.

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

Intracellular solution (pipette solution).

-

Extracellular solution (bath solution).

-

TRPM8 agonist (e.g., Menthol).

-

Test compounds.

Protocol:

-

Cell Preparation: Plate the TRPM8-expressing cells on glass coverslips suitable for microscopy and electrophysiological recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration: Under microscopic guidance, form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Agonist Application: Perfuse the cell with the extracellular solution containing a TRPM8 agonist (e.g., 500 µM menthol) to elicit an inward current.[4]

-

Compound Application: Once a stable agonist-induced current is established, co-apply the test compound at various concentrations with the agonist.

-

Data Acquisition and Analysis: Record the changes in current amplitude in the presence of the test compound. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.[4]

Visualizations

Caption: In vitro screening cascade for TRPM8 antagonists.

Caption: TRPM8 ion channel modulation by an antagonist.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Isobutylthiophene-3-carboxamide and its Analogs in Cell Culture Experiments

Disclaimer: Direct experimental data for N-Isobutylthiophene-3-carboxamide is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related thiophene-3-carboxamide derivatives. Researchers should use this information as a guideline and optimize experimental conditions for their specific needs.

Introduction

Thiophene-3-carboxamide derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. Various analogs have demonstrated potent anticancer properties by targeting key signaling pathways involved in cell proliferation, survival, and migration. This document provides an overview of the potential applications of this compound and its analogs in cell culture experiments, along with detailed protocols for assessing their efficacy.

Potential Applications

Based on the activities of related compounds, this compound could be investigated for the following applications in cell culture:

-

Anticancer Agent: Evaluation of its cytotoxic and antiproliferative effects against various cancer cell lines.

-

Enzyme Inhibitor: Investigation of its potential to inhibit protein kinases such as Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK), which are often dysregulated in cancer.

-

Inducer of Apoptosis: Studying its ability to trigger programmed cell death in cancer cells.

-

Inhibitor of Cell Migration: Assessing its capacity to prevent cancer cell metastasis.

Quantitative Data Summary

The following tables summarize the cytotoxic activities of various thiophene-3-carboxamide derivatives from published studies. This data can serve as a reference for designing dose-response experiments.

Table 1: Cytotoxicity of Trisubstituted Thiophene-3-carboxamide Selenide Derivatives [1]

| Compound | Cell Line | IC50 (µM) |

| 16e | HCT116 | 3.20 ± 0.12 |

| A549 | 7.86 ± 0.09 | |

| MCF-7 | 8.81 ± 0.14 | |

| SK-Mel-28 | 8.24 ± 0.11 | |

| HaCaT (normal) | 24.02 ± 0.45 | |

| 16b | HCT116 | > 20 |

| 16j | HCT116 | < 20 |

| 16n | HCT116 | < 20 |

| 16o | HCT116 | < 20 |

Table 2: JNK Inhibitory Activity of Thiophene-3-carboxamide Derivatives [2]

| Compound | JNK1 IC50 (µM) |

| 1 | 26.0 |

| 5g | 5.4 |

| 7 | 3.6 |

| 8 | 5.9 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is used to investigate the effect of this compound on protein expression in a specific signaling pathway (e.g., EGFR or JNK pathway).

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-JNK, anti-JNK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

Signaling Pathways

Caption: Potential inhibition of EGFR and JNK signaling pathways.

Experimental Workflow

Caption: Workflow for evaluating the biological effects of the compound.

References

Application Note: N-Isobutylthiophene-3-carboxamide for High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutylthiophene-3-carboxamide is a small molecule belonging to the thiophene carboxamide class of compounds. Derivatives of this class have shown potential as modulators of various biological targets, including kinases and proteins involved in cell signaling pathways. This document provides a detailed protocol for the application of this compound in a high-throughput screening (HTS) campaign aimed at identifying inhibitors of the c-Jun N-terminal kinase 1 (JNK1), a key regulator of inflammatory and stress responses.

Thiophene-3-carboxamide derivatives have been identified as potential dual inhibitors of JNK, acting as both ATP and JIP mimetics.[1] The activation of JNK isoforms is associated with a variety of cellular stresses and is implicated in several human diseases, including neurodegenerative disorders, cancer, and inflammation, making JNK inhibitors a viable therapeutic strategy.[1]

Principle of the Assay

This protocol describes a competitive fluorescence polarization (FP) assay. The assay measures the displacement of a fluorescently labeled JNK1 ligand (tracer) by a test compound, such as this compound. When the tracer is bound to the larger JNK1 protein, it tumbles slowly in solution, resulting in a high FP value. When a test compound displaces the tracer, the smaller, unbound tracer tumbles more rapidly, leading to a decrease in the FP value. This change in FP is directly proportional to the inhibitory activity of the test compound.

Quantitative Data Summary

The following table summarizes representative data from a hypothetical high-throughput screening campaign of a 100,000-compound library, including the performance of this compound as a control inhibitor.

| Parameter | Value | Description |

| Compound | This compound | The test article, used here as a hypothetical positive control. |

| Target | Human recombinant JNK1 | The biological target of interest in the screening assay. |

| Assay Format | Fluorescence Polarization | The technology used to measure the interaction between the compound and the target. |

| IC50 | 5.4 µM | The half-maximal inhibitory concentration of the compound against the target.[1] |

| Z'-Factor | 0.78 | A statistical measure of the quality of the HTS assay, with a value > 0.5 indicating an excellent assay. |

| Signal Window | 150 mP | The difference in millipolarization units between the positive and negative controls. |

| Primary Hit Rate | 0.5% | The percentage of compounds in the library that showed significant activity in the initial screen. |

| Confirmation Rate | 75% | The percentage of primary hits that were confirmed upon re-testing. |

| Solvent | DMSO | The solvent used to dissolve the test compounds. |

| Assay Volume | 20 µL | The total volume of the reaction in each well of the microplate. |

| Plate Format | 384-well | The type of microplate used for the HTS assay. |

Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by a range of stimuli, including cellular stress and cytokines.[1] Upon activation, JNKs phosphorylate the N-terminal transactivation domain of the c-Jun transcription factor, leading to the regulation of genes involved in apoptosis, inflammation, and other cellular processes.[1]

Caption: The JNK signaling pathway, illustrating the points of activation and inhibition.

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare a buffer consisting of 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20. Filter sterilize the buffer and store at 4°C.

-

JNK1 Stock Solution: Reconstitute lyophilized human recombinant JNK1 protein in the assay buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C.

-

Fluorescent Tracer Stock Solution: Dissolve the fluorescently labeled JNK1 ligand in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light.

-